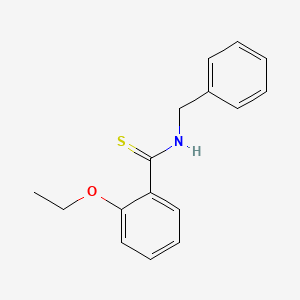

N-benzyl-2-ethoxybenzenecarbothioamide

Description

Properties

Molecular Formula |

C16H17NOS |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

N-benzyl-2-ethoxybenzenecarbothioamide |

InChI |

InChI=1S/C16H17NOS/c1-2-18-15-11-7-6-10-14(15)16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,19) |

InChI Key |

QGTLJISCHBRTDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=S)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethoxybenzenecarbothioamide typically involves the reaction of 2-ethoxybenzenecarbonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a sulfur source, such as hydrogen sulfide or a thiol, to form the thioamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethoxybenzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-ethoxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of specific metabolites or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-benzylbenzamide: Similar structure but with an oxygen atom instead of sulfur.

N-phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.

N-benzyloxybenzamide: Contains an oxygen atom in the benzyl group.

Uniqueness

N-benzyl-2-ethoxybenzenecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. The sulfur atom in the thioamide group can engage in different interactions compared to the oxygen atom in amides, leading to variations in reactivity and binding affinity.

Q & A

Q. What are the key considerations in designing a synthesis pathway for N-benzyl-2-ethoxybenzenecarbothioamide?

- Methodological Answer : The synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with benzylamine via thioamide formation. Critical steps include:

- Reagent Selection : Use coupling agents like HATU or DCC to activate the carboxylic acid.

- Thiolation : Introduce the thioamide group using Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the pure product.

- Validation : Confirm structure via H/C NMR and FT-IR (C=S stretch ~1200–1050 cm) .

Q. How can researchers characterize the purity and stability of N-benzyl-2-ethoxybenzenecarbothioamide?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ ~254 nm. Compare retention times against known standards.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS .

- Crystallography : Single-crystal X-ray diffraction to resolve molecular conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thioamide functionalization?

- Methodological Answer :

- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) versus ethers (THF) to balance reactivity and solubility.

- Catalytic Additives : Test DMAP or pyridine to enhance coupling efficiency.

- Temperature Control : Reflux (~80°C) for faster kinetics vs. room temperature for selectivity.

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data for thioamide derivatives?

- Methodological Answer :

- Assay Standardization : Validate cell-based assays (e.g., IC measurements) with positive controls (e.g., known kinase inhibitors).

- SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy, benzyl vs. phenethyl) to isolate structure-activity relationships .

- Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinities for receptors like COX-2 or β-lactamases .

Q. How can researchers evaluate the compound’s potential as a biochemical probe?

- Methodological Answer :

- Fluorescent Tagging : Attach fluorophores (e.g., dansyl chloride) via the benzyl amine group for cellular imaging.

- Pull-Down Assays : Immobilize the compound on agarose beads to identify binding proteins via mass spectrometry.

- Competitive Binding : Use SPR (surface plasmon resonance) to quantify interactions with putative targets .

Q. What experimental approaches assess the hydrolytic stability of the thioamide bond?

- Methodological Answer :

- pH-Dependent Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via H NMR or LC-MS.

- Enzymatic Screening : Test susceptibility to proteases (e.g., trypsin) or amidases.

- Kinetic Analysis : Calculate half-life () under physiological conditions (37°C, PBS) .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.